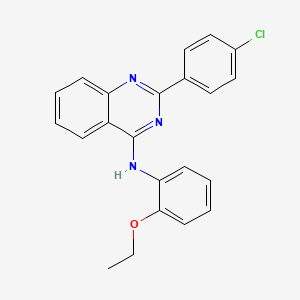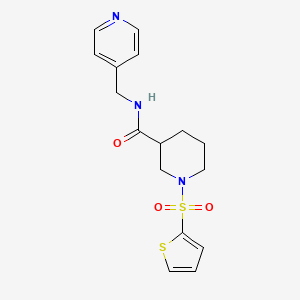
N-(4-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-(4-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, also known as NPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-(4-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme kinetics. In pharmacology, this compound has been evaluated for its pharmacokinetic and pharmacodynamic properties, as well as its potential as a drug delivery system.
Mécanisme D'action
The mechanism of action of N-(4-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and proteasomes. By inhibiting these enzymes and proteins, this compound may have anti-inflammatory, anticancer, and other therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis, and reduction of inflammation. In addition, this compound has been found to have neuroprotective and cardioprotective effects, as well as potential applications in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is its versatility, as it can be used in a wide range of experiments and applications. In addition, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain experiments and applications.
Orientations Futures
There are many potential future directions for research involving N-(4-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, including the development of new drug candidates based on its structure and properties, the investigation of its potential as a drug delivery system, and the exploration of its interactions with various enzymes and proteins. In addition, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-16(18-11-13-5-7-17-8-6-13)14-3-1-9-19(12-14)24(21,22)15-4-2-10-23-15/h2,4-8,10,14H,1,3,9,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMQZHXJNGGUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4857128.png)
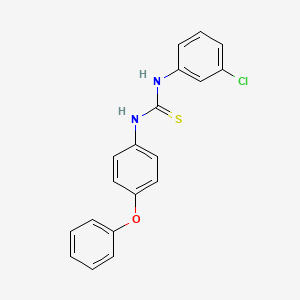
![3-(4-methylphenyl)-2-(2-propyn-1-ylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4857155.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4857159.png)
![3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4857165.png)
![1-(4-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4857176.png)
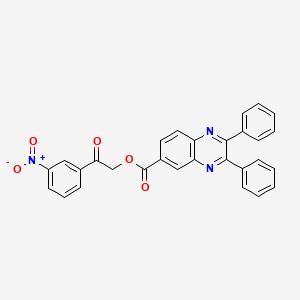
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4857195.png)
![(4-methoxyphenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B4857199.png)
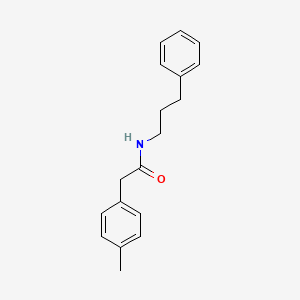
![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4857219.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4857225.png)
